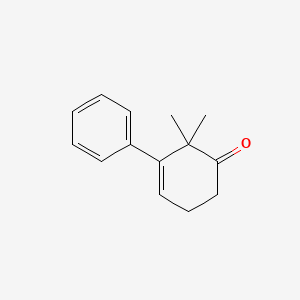

3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl-

Descripción

3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl-: is an organic compound with the molecular formula C14H16O It is a derivative of cyclohexenone, characterized by the presence of a phenyl group and two methyl groups attached to the cyclohexene ring

Propiedades

Número CAS |

174578-98-4 |

|---|---|

Fórmula molecular |

C14H16O |

Peso molecular |

200.28 g/mol |

Nombre IUPAC |

2,2-dimethyl-3-phenylcyclohex-3-en-1-one |

InChI |

InChI=1S/C14H16O/c1-14(2)12(9-6-10-13(14)15)11-7-4-3-5-8-11/h3-5,7-9H,6,10H2,1-2H3 |

Clave InChI |

HKNSLZJDASGDMG-UHFFFAOYSA-N |

SMILES canónico |

CC1(C(=O)CCC=C1C2=CC=CC=C2)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Birch Reduction: One common method for synthesizing cyclohexenone derivatives involves the Birch reduction of anisole followed by acid hydrolysis.

α-Bromination and Base Treatment: Another method involves the α-bromination of cyclohexanone followed by treatment with a base.

Cyclization Reactions: Cyclization of appropriate precursors, such as 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid, can also yield cyclohexenone derivatives.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Nucleophilic Conjugate Addition: 3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl- undergoes nucleophilic conjugate addition reactions with organocopper reagents, enolates, and silyl enol ethers.

Michael Reactions: This compound can participate in Michael reactions, where nucleophiles add to the β-position of the enone system.

Robinson Annulation: It can also undergo Robinson annulation reactions, forming more complex ring structures.

Common Reagents and Conditions:

Organocopper Reagents: Used in nucleophilic conjugate addition reactions.

Enolates and Silyl Enol Ethers: Employed in Michael reactions.

Acid Catalysts: Used in cyclization reactions to form the desired enone structures.

Major Products:

- The major products of these reactions are typically more complex cyclic structures, often with additional functional groups introduced during the reaction process.

Aplicaciones Científicas De Investigación

Chemistry:

Building Block in Organic Synthesis: 3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl- is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances.

Biology and Medicine:

Pharmaceuticals: This compound is used in the synthesis of biologically active molecules, which can have potential therapeutic applications.

Industry:

Mecanismo De Acción

Mechanism:

- The compound exerts its effects primarily through its enone system, which is highly reactive towards nucleophiles. This reactivity allows it to participate in various addition and cyclization reactions, forming more complex structures.

Molecular Targets and Pathways:

- The enone system can interact with nucleophilic sites in biological molecules, potentially leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of these molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Cyclohex-2-en-1-one: A simpler enone without the phenyl and methyl substituents.

3-Phenyl-2-cyclohexen-1-one: Similar structure but lacks the two methyl groups.

3-Methyl-2-cyclohexen-1-one: Contains a methyl group but lacks the phenyl group.

Uniqueness:

- The presence of both the phenyl and two methyl groups in 3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl- makes it unique compared to other cyclohexenone derivatives. These substituents can significantly influence the compound’s reactivity and its potential applications in synthesis and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.